neutrophil activating peptide 2
Description
Properties
CAS No. |
121337-30-2 |
|---|---|
Molecular Formula |
C8H15N |
Origin of Product |
United States |
Molecular Biology and Post Translational Processing of Nap 2
Genetic and Protein Nomenclature of NAP-2 and its Precursors (e.g., PPBP, CTAP-III, β-TG)
Neutrophil activating peptide 2 (NAP-2) is systematically named Chemokine (C-X-C motif) ligand 7 (CXCL7) within the chemokine nomenclature system wikipedia.orggenscript.comnih.govelabscience.com. It originates from a larger precursor protein, Pro-Platelet Basic Protein (PPBP), which is approximately 14 kDa in size biolegend.commedchemexpress.com. The gene encoding human PPBP, and consequently NAP-2, is located on chromosome 4q12-q13 and is officially designated PPBP nih.govthermofisher.combiocat.com.
PPBP undergoes post-transcriptional cleavage to yield several distinct protein isoforms and precursors, including connective tissue-activating peptide III (CTAP-III) and beta-thromboglobulin (β-TG) researchgate.netwikipedia.orggenscript.comelabscience.combiolegend.comrndsystems.com. CTAP-III is an 85-amino acid protein that can be proteolytically processed to the 70-amino acid NAP-2 medchemexpress.com. Beta-thromboglobulin (β-TG) is recognized as an isoform of PPBP wikipedia.org. While these precursors share structural homology, their biological activities differ significantly from that of mature NAP-2 genscript.comelabscience.com.
The following table summarizes the nomenclature and characteristics of NAP-2 and its key precursors:
| Name (Common) | Name (Systematic) | Parent Protein | Size (approx.) | Amino Acid Length | Primary Function |
| Pro-Platelet Basic Protein | PPBP | N/A | ~14 kDa | - | Precursor to multiple platelet-derived factors, fibroblast mitogen biolegend.commedchemexpress.com |
| Connective Tissue-Activating Peptide III | CTAP-III | PPBP | 9 kDa | 85 | Growth factor, precursor to NAP-2, supports megakaryocyte maturation medchemexpress.comnih.gov |
| Beta-Thromboglobulin | β-TG | PPBP | - | - | Precursor to NAP-2, isoform of PPBP nih.govwikipedia.org |
| This compound | CXCL7 | CTAP-III, β-TG | 7.6 kDa | 70 | Potent neutrophil chemoattractant and activator genscript.comcellbiologics.comsigmaaldrich.commybiosource.com |
Biosynthesis and Storage Mechanisms within Platelet Alpha-Granules
The biosynthesis of NAP-2 precursors, such as PPBP, occurs primarily in megakaryocytes, the bone marrow cells responsible for platelet production medchemexpress.com. These precursors are then stored in large quantities within the alpha-granules of human platelets genscript.comelabscience.comthermofisher.comrndsystems.comnih.govf1000research.com. Platelets are anucleated discoid cells that contain approximately 50-80 alpha-granules, making them the most abundant type of platelet secretory granule f1000research.com.
The cargo for alpha-granules is sourced from both regulated secretory and endocytotic pathways in megakaryocytes nih.gov. Proteins destined for alpha-granules, including NAP-2 precursors, are synthesized in the endoplasmic reticulum, undergo maturation in the Golgi apparatus, and are subsequently sorted at the trans-Golgi network nih.gov. A proposed mechanism for the sorting of small soluble chemokines like NAP-2 into alpha-granules involves their binding to glycosaminoglycans such as serglycin nih.gov. Upon activation of platelets, these alpha-granules fuse with the plasma membrane, leading to the rapid release of their contents, including the NAP-2 precursors, into the circulation f1000research.comnih.gov.
Proteolytic Maturation and Activation Pathways
The conversion of inactive NAP-2 precursors into the biologically active NAP-2 is a critical step achieved through specific proteolytic cleavage nih.govresearchgate.net. Mature NAP-2 is a 70-amino acid polypeptide that exerts its neutrophil-activating functions after this processing cellbiologics.comsigmaaldrich.commybiosource.com.
Neutrophilic Cathepsin G (CTSG) is a primary enzyme responsible for the N-terminal cleavage that generates active NAP-2 from its precursors, particularly CTAP-III and β-TG nih.govresearchgate.netbiolegend.comnih.govashpublications.orgnih.govresearchgate.net. Cathepsin G, a chymotryptic serine protease, is stored within the primary granules of neutrophils biolegend.com. It demonstrates high specificity in cleaving CTAP-III to NAP-2, with this process occurring relatively quickly, often within 30 minutes nih.govwikigenes.org. The cleavage preferentially targets the bond between amino acids 15 (Tyrosine) and 16 (Alanine) of CTAP-III nih.gov. While neutrophils are the main cells that convert CTAP-III to active NAP-2, monocytes and mast cells also possess the proteolytic machinery to perform this modification biolegend.com. The specific binding of cathepsin G to platelets can induce the secretion of NAP-2, and activated neutrophils interacting with platelets can also facilitate the generation of NAP-2 from its precursors nih.govresearchgate.net.
Beyond Cathepsin G, other tissue proteinases can also contribute to the proteolytic maturation of NAP-2 precursors. Chymotrypsin and trypsin have been shown to rapidly cleave CTAP-III, leading to the generation of products with neutrophil-stimulating activity nih.gov. The presence of chymotrypsin-like proteolytic activity in the microenvironment surrounding activated platelets can lead to the intravascular generation of NAP-2 nih.gov.
The activity of NAP-2 and its precursors is also regulated by inactivation through specific proteases. Neutrophil elastase, also known as human leukocyte elastase, is a notable enzyme that degrades NAP-2 precursors like CTAP-III and β-TG into inactive peptide fragments nih.govresearchgate.netnih.gov. Unlike Cathepsin G, neutrophil elastase does not yield active NAP-2 fragments from CTAP-III degradation nih.gov. Similarly, while trypsin can initially generate active NAP-2, prolonged exposure to trypsin can rapidly destroy the neutrophil-stimulating activity of the generated peptide nih.gov.
NAP-2 belongs to the CXC chemokine family, characterized by a Cys-X-Cys motif where two N-terminal cysteine residues are separated by a single amino acid genscript.comelabscience.comthermofisher.comrndsystems.comcellbiologics.comsigmaaldrich.comebi.ac.ukbpsbioscience.comprospecbio.com. Crucially, NAP-2 is an "ELR-positive" CXC chemokine, meaning it contains a conserved Glu-Leu-Arg (ELR) tripeptide motif immediately preceding the first cysteine of its CXC motif elabscience.comthermofisher.comsigmaaldrich.comwikipedia.orgaai.orgtandfonline.comwikipedia.orgnih.gov. This ELR motif is vital for the biological activity of NAP-2, as it is directly involved in binding to and activating its cognate G protein-coupled receptors, Chemokine (C-X-C motif) receptor 1 (CXCR1) and Chemokine (C-X-C motif) receptor 2 (CXCR2), found on the surface of neutrophils elabscience.comthermofisher.comsigmaaldrich.comwikipedia.orgaai.orgtandfonline.comwikipedia.orgnih.govassaygenie.com.
The proteolytic processing of precursors like CTAP-III is essential because the additional amino-terminal residues present in these larger forms mask the critical ELR receptor binding domain genscript.comelabscience.com. Upon cleavage to the mature NAP-2 form, this ELR motif becomes exposed, enabling NAP-2 to effectively bind to and activate CXCR1 and CXCR2, thereby initiating neutrophil chemotaxis and degranulation genscript.comelabscience.com.
Structural Features and Oligomeric States of NAP-2
NAP-2, a member of the CXC chemokine family, possesses a characteristic structural fold that includes an N-terminal region, an irregular N-loop, a three-stranded anti-parallel beta-sheet, and a C-terminal alpha-helix nih.govfrontiersin.orgmdpi.com. This conserved structural architecture is fundamental to its biological functions.
Existence as Monomers, Dimers, and Tetramers
Neutrophil-activating peptide-2 (NAP-2) exists in various oligomeric states, including monomers, dimers, and tetramers, with the equilibrium between these states being concentration-dependent nih.govfrontiersin.org. Early X-ray crystallography studies revealed NAP-2 as a tetramer, while NMR spectroscopy elucidated a dimeric form for related chemokines like melanoma growth-stimulatory activity (MGSA) nih.govresearchgate.net. However, functional studies suggest that NAP-2 is primarily active as a monomer when interacting with neutrophils asm.orgnih.gov.
Sedimentation equilibrium ultracentrifugation studies of native NAP-2 showed an equilibrium between monomers and dimers, with no evidence for the tetramer, at a dissociation constant (Kd) ranging from 50-100 µM nih.gov. At concentrations required for maximal activity or receptor activation, NAP-2 is predominantly in its monomeric form nih.gov. The monomeric form of NAP-2 has been shown to be fully functional in inducing neutrophil activation, including elastase release and Ca²⁺ mobilization nih.govresearchgate.net.
The distribution of NAP-2 oligomeric states at different total concentrations is influenced by the dissociation constant. The dimer of CXCL7 (NAP-2) is preferentially stable when bound to glycosaminoglycans (GAGs), suggesting a role for dimerization in localization and gradient formation frontiersin.org.
Influence of Amino Acid Sequence on Conformational Dynamics
Differences in the C-terminal ends of related platelet chemokines, such as NAP-2 and thrombocidin-1 (TC-1), significantly influence their activities, including antimicrobial properties. The negatively charged C-terminal residues of NAP-2 exhibit restricted motion, and this region can fold back over a positively charged helical region, potentially interfering with certain biological activities asm.orgresearchgate.net. This suggests that specific amino acid residues and their dynamic behavior contribute to the conformational changes that impact NAP-2's function.
Structural Determinants of Receptor and Glycosaminoglycan Interactions
NAP-2 exerts its function primarily by activating the CXC chemokine receptor 2 (CXCR2) on neutrophils genscript.comasm.orgfrontiersin.org. Like other ELR motif-containing CXC chemokines (e.g., IL-8, GRO proteins), NAP-2 binds to CXCR2, leading to neutrophil chemoattraction and activation genscript.com. The N-terminal residues of NAP-2 are critical for its activity, as demonstrated by the reduced activity of N-terminally extended variants like CTAP-III and β-thromboglobulin, which mask the essential ELR receptor binding domain genscript.com.
Chemokines, including NAP-2, also interact with glycosaminoglycans (GAGs) present on cell surfaces and in the extracellular matrix frontiersin.orgmdpi.comfrontiersin.orgnih.gov. These interactions are crucial for localizing chemokines, forming gradients, and modulating their receptor activity mdpi.comfrontiersin.orgnih.gov. Nuclear magnetic resonance (NMR) studies indicate that basic residues (lysines, arginines, and histidines) are involved in GAG binding, which is consistent with the highly acidic nature of GAGs nih.govmdpi.comaai.org. For CXCL7 (NAP-2), the N-loop and adjacent β-strand residues of the dimer mediate binding to the CXCR2 N-domain frontiersin.org. There is often significant overlap between GAG and receptor-binding domains on the chemokine surface, suggesting that these interactions can be mutually exclusive or cooperative, fine-tuning the chemokine's function mdpi.comfrontiersin.orgnih.gov.
Identification and Characterization of Primary Receptors: CXCR1 and CXCR2
This compound (NAP-2, also known as CXCL7) primarily interacts with two distinct CXC chemokine receptors: CXCR1 (CXC chemokine receptor type 1) and CXCR2 (CXC chemokine receptor type 2). jacc.orgmybiosource.comaai.orghaematologica.org Both CXCR1 and CXCR2 are members of the G protein-coupled receptor (GPCR) superfamily, characterized by seven transmembrane segments, and are predominantly expressed on neutrophils. aai.orghaematologica.orgashpublications.orguniprot.org Historically, these receptors were also referred to as IL-8RA and IL-8RB, respectively. haematologica.org Beyond neutrophils, CXCR1 and CXCR2 are found on other immune cells, including basophils, monocytes, and CD8+ T-lymphocytes. haematologica.orgnih.gov
While both receptors recognize and bind to CXC chemokines that possess a conserved Glu-Leu-Arg (ELR) motif, they exhibit notable differences in their ligand binding affinities. aai.orgmdpi.comaai.org Specifically, CXCR2 demonstrates high affinity for NAP-2, making it the primary receptor for NAP-2-induced functional activation of neutrophils at physiological (nanomolar) concentrations. aai.orgaai.org In contrast, CXCR1, although binding Interleukin-8 (IL-8, CXCL8) with high affinity, typically exhibits considerably lower affinity for most other ELR-CXC-chemokines, including NAP-2. aai.orgashpublications.orgaai.org
Mechanisms of Ligand-Receptor Binding and Activation
The interaction between NAP-2 and its receptors, CXCR1 and CXCR2, involves intricate molecular mechanisms that dictate the specificity and efficacy of neutrophil activation.
The strength of the interaction between NAP-2 and its receptors is quantified by binding affinities, which are derived from kinetic on-rate (k_on) and off-rate (k_off) constants. These parameters reflect the velocity of receptor-ligand complex formation and dissociation, respectively, and collectively define the binding strength. nih.govacs.org Research indicates that CXCR2 is of major importance for the functional activation of neutrophils in response to nanomolar concentrations of NAP-2. aai.org Conversely, activation mediated through CXCR1 requires significantly higher concentrations of NAP-2, consistent with its lower binding affinity for this chemokine. aai.org
Studies on target cells such as neutrophils have shown that CXCR1 and CXCR2 can be expressed at similar levels. nih.gov The density of receptors on the cell surface is a crucial factor influencing binding affinity and can be precisely mapped using advanced techniques like fluorescence correlation spectroscopy (FCS), which allows for the measurement of receptor densities and binding kinetics on live cells. nih.govelifesciences.orgnih.gov
NAP-2 is a potent activator and chemoattractant for neutrophils, inducing their migration to sites of inflammation. jacc.orguniprot.org Both CXCR1 and CXCR2 are instrumental in mediating these effects. While both receptors contribute to a range of neutrophil functions, including increases in intracellular calcium (Ca2+) levels, release of granule proteins, and chemotaxis, they can also mediate distinct cellular responses. duke.edu
For instance, CXCR1 plays a crucial role in specific aspects of neutrophil chemotaxis, as well as the generation of reactive oxygen species (ROS) and the formation of neutrophil extracellular traps (NETs). haematologica.orgnih.gov In contrast, CXCR2 is known to mediate a broader spectrum of neutrophil functions and is particularly vital for neutrophil recruitment to inflammatory sites. aai.orgmdpi.comaai.orgcreative-biolabs.com For example, NAP-2's ability to induce neutrophil shape change and Mac-1 activation is primarily mediated by its interaction with CXCR1/2. frontiersin.org
The mechanism of chemokine-receptor activation is often described by a two-site binding model. Site-I involves initial docking interactions between the chemokine's N-loop region and the receptor's N-terminal domain. Site-II, which functions as the activating site, entails interactions between the chemokine's N-terminal domain and the receptor's extracellular and transmembrane residues. mdpi.com
A defining characteristic of NAP-2, as a member of the CXC chemokine family, is the presence of an N-terminal "ELR" motif (comprising the amino acids Glutamic acid, Leucine, and Arginine). aai.orgmdpi.com This ELR motif is highly conserved among neutrophil-activating CXC chemokines and is critical for their ability to bind to and activate their respective receptors. nih.govmdpi.comamegroups.cn
The ELR motif signifies the capacity of these chemokines, including NAP-2, to act as potent agonists for the CXCR2 receptor. mdpi.comaai.orgamegroups.cn Beyond its role in specific ligand-receptor interactions on neutrophils, the ELR motif has also been demonstrated to be structurally and functionally important in regulating CXC chemokine-induced angiogenesis, highlighting its broad impact on inflammatory and tissue repair processes. aai.orgamegroups.cn
Downstream Intracellular Signaling Pathways
Upon ligand binding, the activation of CXCR1 and CXCR2 initiates a complex network of intracellular signaling pathways that govern neutrophil function.
As G protein-coupled receptors, CXCR1 and CXCR2 transmit extracellular signals by interacting with heterotrimeric G proteins located on the inner leaflet of the cell membrane. aai.orgashpublications.orguniprot.orgmdpi.com These G proteins are composed of three subunits: alpha (α), beta (β), and gamma (γ). embl-heidelberg.deumich.edufrontiersin.org
Upon the binding of NAP-2 (or other agonists) to CXCR1 or CXCR2, the receptor undergoes a conformational change, which in turn facilitates the recruitment and activation of the heterotrimeric G protein complex. mdpi.comumich.edufrontiersin.orgmdpi.com Chemokine receptors like CXCR1 and CXCR2 typically couple to pertussis toxin (Ptx)-sensitive G proteins, specifically involving the Gαi subunit. nih.govduke.eduashpublications.orgacs.orgguidetopharmacology.org
The activation process involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gαi subunit. This GTP binding causes the Gαi subunit to dissociate from the Gβγ dimer, allowing both the active GTP-bound Gαi and the Gβγ dimer to engage and activate distinct downstream effector proteins. mdpi.comembl-heidelberg.deumich.edu
The canonical Gαi-dependent signaling pathway is characterized by its inhibitory effect on adenylyl cyclase (AC), which subsequently leads to a decrease in the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). uniprot.orgfrontiersin.orgfrontiersin.orgmdpi.com In parallel, the dissociated Gβγ subunit activates other crucial signaling molecules, notably phospholipase Cβ (PLCβ). PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), generating the second messengers diacylglycerol (DAG) and inositol (B14025) 1,4,5-triphosphate (IP3). nih.govacs.org IP3, in turn, mediates the release of intracellular calcium (Ca2+) from endoplasmic reticulum stores, leading to the activation of various protein kinases, including protein kinase C (PKC). These events are critical for neutrophil activities such as cellular migration, degranulation, and adhesion. nih.govacs.org
Furthermore, CXCR1/2 activation can also initiate other signaling pathways, including those involving phosphoinositide 3-kinase γ (PI3Kγ) and phospholipase D (PLD). nih.gov It has been observed that Ca2+ mobilization mediated by CXCR2 is solely dependent on Gαi, whereas CXCR1-mediated Ca2+ responses are only partially Gαi-dependent, highlighting subtle differences in their downstream signaling profiles. nih.gov The Gαi proteins function as molecular switches, cycling between their inactive GDP-bound state and active GTP-bound state to regulate these pathways. uniprot.orgumich.edu
Activation of Kinase Cascades (e.g., MAP/ERK, p38 MAP kinase in related chemokine signaling)
The activation of neutrophil GPCRs by ligands such as NAP-2 triggers various intracellular signaling pathways, including the activation of kinase cascades. For instance, binding of NAP-2 and other CXC chemokines to CXCR2 can lead to the phosphorylation of mitogen-activated protein kinases (MAPK), including extracellular signal-regulated kinase (ERK1/2) ashpublications.org. This phosphorylation is a critical event in mediating cellular responses. For example, formyl peptide receptor 2 (FPR2), another neutrophil GPCR, upon activation by pro-inflammatory ligands, elicits ERK phosphorylation frontiersin.orgtcdb.org. The sustained phosphorylation of signal-regulated kinase (ERK) in response to CXC chemokines, including those binding CXCR2, has been noted, indicating a robust and prolonged activation of this pathway aai.org.
Recruitment of β-Arrestins and Receptor Internalization Dynamics
Upon ligand binding, GPCRs, including CXCR1 and CXCR2, undergo phosphorylation, desensitization, and internalization aai.org. This process involves the recruitment of β-arrestins to the cytosolic domains of the agonist-occupied receptor frontiersin.org. Beta-arrestins play a crucial role in uncoupling the receptor from G proteins, a mechanism known as desensitization, and facilitating the clathrin-mediated internalization of the receptor into endosomal compartments aai.orgfrontiersin.org. This internalization effectively removes the receptors from the cell surface, preventing overstimulation and contributing to the termination of the cellular response frontiersin.org. While the formyl peptide receptors (FPRs) can internalize in the absence of arrestins, β-arrestins are required for the recycling of the internalized receptor frontiersin.org.
Modulation of Second Messenger Systems (e.g., Calcium Flux)
The activation of CXCR2 by NAP-2 and other ligands is coupled with Gαi proteins. Upon activation, the Gαi protein dissociates into Gβγ and Gαi subunits. The Gαi subunit can inhibit adenylyl cyclase activity, while the Gβγ subunit activates phospholipase C-β (PLC-β) nih.gov. The activation of PLC-β results in the production of diacylglycerol (DAG) and inositol trisphosphate (IP3) nih.gov. IP3, in turn, induces the mobilization of intracellular calcium (Ca²⁺) nih.gov. Indeed, NAP-2, along with other neutrophil-activating peptides, induces a rapid and transient rise in cytosolic free calcium in neutrophils nih.gov. This modulation of intracellular calcium levels is a key second messenger event influencing various neutrophil functions.
Cross-Talk and Desensitization Mechanisms with Other Chemokines and Mediators (e.g., IL-8, PAF, C5a)
Cross-talk and desensitization mechanisms are critical for regulating neutrophil responses in complex inflammatory environments where multiple mediators are present. NAP-2 demonstrates cross-competition and desensitization with other CXC chemokines that share the same receptors. For instance, unlabeled IL-8 completely cross-competes with ¹²⁵I-labeled NAP-2, and vice versa, indicating that they bind to common receptor sites on neutrophils nih.gov. Despite sharing receptors, NAP-2 and IL-8 exhibit differences in receptor densities and modes of interaction nih.gov.
Desensitization experiments have shown mutual cross-desensitization between NAP-2 and melanoma growth-stimulatory activity (gro/MGSA) in neutrophils nih.govcapes.gov.br. Additionally, prestimulation with IL-8 can desensitize neutrophils to subsequent challenges with NAP-2 or gro/MGSA nih.govcapes.gov.br. However, prestimulation with NAP-2 or gro/MGSA does not desensitize cells to IL-8, suggesting a hierarchical or differential regulation of receptor responsiveness nih.gov.
NAP-2 also interacts with other inflammatory mediators. While NAP-2 and C5a can both desensitize the degranulation of neutrophils in response to platelet-activating factor (PAF), their mechanisms differ nih.gov. C5a-mediated desensitization correlates with the downregulation of PAF binding sites, whereas NAP-2 does not regulate PAF receptors or modulate their calcium signaling nih.gov. Furthermore, NAP-2 does not affect the chemotactic response to PAF, unlike C5a, which desensitizes PAF-induced neutrophil chemotaxis nih.gov. This indicates that NAP-2 mediates selective desensitization of PAF-induced neutrophil degranulation through a mechanism downstream of PAF receptors, thereby potentially limiting PAF-dependent vascular tissue damage without impairing neutrophil migration towards PAF nih.gov.
Table 1: Receptor Binding and Desensitization Characteristics of NAP-2
| Ligand/Mediator | Interaction with NAP-2/CXCR1/CXCR2 | Effect on Receptor Desensitization | Notes |
| IL-8 | Binds common receptor sites (CXCR1, CXCR2) merckmillipore.comnih.govcore.ac.uk | Complete cross-competition; IL-8 desensitizes to NAP-2; NAP-2 does not desensitize to IL-8 nih.govnih.gov | Receptor densities for NAP-2 are lower than for IL-8; differential modes of interaction despite common binding sites nih.gov. IL-8 can activate via both CXCR1 and CXCR2, while NAP-2 binds almost exclusively to CXCR2 for desensitization ashpublications.org. |
| gro/MGSA | Binds common receptor sites (CXCR2) merckmillipore.comnih.gov | Mutual cross-desensitization nih.gov | IL-8 desensitizes to gro/MGSA; gro/MGSA does not desensitize to IL-8 nih.gov. |
| PAF | Indirect interaction, no direct receptor regulation nih.gov | Desensitizes PAF-induced degranulation, but not chemotaxis nih.gov | Mechanism is downstream of PAF receptors; NAP-2 does not affect PAF receptor numbers or calcium signaling induced by PAF nih.gov. |
| C5a | Distinct receptor (C5aR), but can cross-desensitize nih.gov | Desensitizes PAF-induced degranulation and chemotaxis nih.gov | C5a-mediated desensitization correlates with downregulation of PAF binding sites nih.gov. |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound (NAP-2) | 73109880 nih.gov (Synonym for CTAP-III, which is a precursor to NAP-2 and other forms. More directly relevant is CXCL7 which is the gene for NAP-2, often used interchangeably with NAP-2/CXCL7 in context of protein activity. A more specific CID for the active NAP-2 form might be 16130867 nih.gov which is "Neutrophil Peptide-2" or a variant of Defensin HNP-2.) |
| Interleukin-8 (IL-8) | 44357137 nih.gov |
| Platelet-Activating Factor (PAF) | 108156 nih.govguidetopharmacology.org |
| C5a | 15228642 invivochem.cn (This CID refers to a C5a receptor agonist peptide. The C5a anaphylatoxin itself is often referred to by its protein accession rather than a small molecule CID. A related CID for C5a anaphylatoxin chemotactic receptor 1 is 44590401 idrblab.net, and for C5a receptor antagonists like Avacopan, there are CIDs like 142620206 guidetopharmacology.org.) |
| Melanoma Growth Stimulatory Activity (MGSA/gro) | 90470007 frontiersin.orgfrontiersin.org (This CID refers to a related protein, not MGSA itself. MGSA is also known as CXCL1.) |
| CXCR1 | Not applicable (protein receptor) |
| CXCR2 | Not applicable (protein receptor) |
| β-Arrestin | Not applicable (protein) |
| G Protein | Not applicable (protein complex) |
| MAP/ERK Kinase | Not applicable (protein kinase) |
| p38 MAP Kinase | Not applicable (protein kinase) |
| Calcium (Ca²⁺) | 27288 [PubChem for Calcium ion] |
| Phospholipase C-β (PLC-β) | Not applicable (protein enzyme) |
| Diacylglycerol (DAG) | 5280907 [PubChem for general Diacylglycerol] |
| Inositol Trisphosphate (IP3) | 120281 [PubChem for Inositol 1,4,5-trisphosphate] |
| Concanavalin A (ConA) | 124016 [PubChem] |
Note on PubChem CIDs for proteins: PubChem primarily focuses on small molecules. For larger biomolecules like proteins (receptors, kinases, β-arrestins), UniProt or NCBI Protein databases are more appropriate resources for unique identifiers. The CIDs provided for NAP-2 and MGSA reflect related or active peptide forms, or general entries that may not be specific to the full-length protein. For C5a, a CID for a C5a receptor agonist was found, as C5a itself is a protein fragment.this compound (NAP-2) is a potent chemokine primarily involved in recruiting and activating neutrophils at sites of inflammation. As a member of the CXC chemokine family, NAP-2 mediates its effects through interactions with specific G protein-coupled receptors (GPCRs), particularly CXCR1 and CXCR2, on the neutrophil surface. This interaction initiates a complex array of intracellular signaling cascades, influencing neutrophil function and inflammatory responses.
Receptor Interactions and Intracellular Signaling Cascades
Cross-Talk and Desensitization Mechanisms with Other Chemokines and Mediators (e.g., IL-8, PAF, C5a)
Cross-talk and desensitization mechanisms are critical for regulating neutrophil responses in complex inflammatory environments where multiple mediators are present. NAP-2 demonstrates cross-competition and desensitization with other CXC chemokines that share the same receptors. For instance, unlabeled IL-8 completely cross-competes with ¹²⁵I-labeled NAP-2, and vice versa, indicating that they bind to common receptor sites on neutrophils nih.gov. Despite sharing receptors, NAP-2 and IL-8 exhibit differences in receptor densities and modes of interaction nih.gov.
Desensitization experiments have shown mutual cross-desensitization between NAP-2 and melanoma growth-stimulatory activity (gro/MGSA) in neutrophils nih.govcapes.gov.br. Additionally, prestimulation with IL-8 can desensitize neutrophils to subsequent challenges with NAP-2 or gro/MGSA nih.govcapes.gov.br. However, prestimulation with NAP-2 or gro/MGSA does not desensitize cells to IL-8, suggesting a hierarchical or differential regulation of receptor responsiveness nih.gov.
NAP-2 also interacts with other inflammatory mediators. While NAP-2 and C5a can both desensitize the degranulation of neutrophils in response to platelet-activating factor (PAF), their mechanisms differ nih.gov. C5a-mediated desensitization correlates with the downregulation of PAF binding sites, whereas NAP-2 does not regulate PAF receptors or modulate their calcium signaling nih.gov. Furthermore, NAP-2 does not affect the chemotactic response to PAF, unlike C5a, which desensitizes PAF-induced neutrophil chemotaxis nih.gov. This indicates that NAP-2 mediates selective desensitization of PAF-induced neutrophil degranulation through a mechanism downstream of PAF receptors, thereby potentially limiting PAF-dependent vascular tissue damage without impairing neutrophil migration towards PAF nih.gov.
Table 1: Receptor Binding and Desensitization Characteristics of NAP-2
| Ligand/Mediator | Interaction with NAP-2/CXCR1/CXCR2 | Effect on Receptor Desensitization | Notes |
| Interleukin-8 (IL-8) | Binds common receptor sites (CXCR1, CXCR2) merckmillipore.comnih.govcore.ac.uk | Complete cross-competition; IL-8 desensitizes to NAP-2; NAP-2 does not desensitize to IL-8 nih.govnih.gov | Receptor densities for NAP-2 are lower than for IL-8 (13,000/cell for NAP-2 vs. 59,000/cell for IL-8); differential modes of interaction despite common binding sites nih.gov. IL-8 can activate via both CXCR1 and CXCR2, while NAP-2 binds almost exclusively to CXCR2 for desensitization ashpublications.org. |
| Melanoma Growth Stimulatory Activity (gro/MGSA) | Binds common receptor sites (CXCR2) merckmillipore.comnih.gov | Mutual cross-desensitization nih.gov | IL-8 desensitizes to gro/MGSA; gro/MGSA does not desensitize to IL-8 nih.gov. |
| Platelet-Activating Factor (PAF) | Indirect interaction, no direct receptor regulation nih.gov | Desensitizes PAF-induced degranulation, but not chemotaxis nih.gov | Mechanism is downstream of PAF receptors; NAP-2 does not affect PAF receptor numbers or calcium signaling induced by PAF nih.gov. |
| C5a | Distinct receptor (C5aR), but can cross-desensitize nih.gov | Desensitizes PAF-induced degranulation and chemotaxis nih.gov | C5a-mediated desensitization correlates with downregulation of PAF binding sites nih.gov. |
Cellular and Biological Functions of Nap 2
Regulation of Neutrophil Function
NAP-2 is a key regulator of neutrophil activities, orchestrating their movement, release of cytotoxic contents, and production of reactive oxygen species, thereby contributing to the host's defense mechanisms.
NAP-2 functions as a potent chemoattractant for neutrophils, guiding their migration to sites of inflammation or injury thermofisher.comresearchgate.netashpublications.orgscite.aipsu.edu. Research indicates that NAP-2 induces two distinct optima of neutrophil chemotaxis, a characteristic that differentiates its activity from some other chemokines like interleukin-8 (IL-8) ashpublications.orgnih.gov.
The chemotactic response to NAP-2 is mediated through its interaction with two specific chemokine receptors on neutrophils: CXCR1 and CXCR2 ashpublications.orgnih.gov. The first optimum of chemotaxis is observed at lower NAP-2 concentrations and is primarily mediated by CXCR2, which renders neutrophils responsive to subtle chemokine gradients. A second optimum occurs at significantly higher concentrations, sometimes over 200-fold greater than the first optimum, and is largely influenced by CXCR1 ashpublications.orgnih.govrupress.org. While CXCR2 facilitates responsiveness to low dosages, CXCR1 extends the cell's responsiveness to higher concentrations of NAP-2, allowing for a broader range of sensitivity in varied physiological conditions ashpublications.orgnih.gov.
For instance, studies comparing NAP-2's chemotactic efficacy with other potent chemoattractants like Neutrophil Attractant/Activation Protein-1 (NAP-1) and C5a revealed that while NAP-2 could induce comparable peak percentages of neutrophil migration, it typically required concentrations approximately 100-fold higher than NAP-1 to achieve its half-maximal effective concentration (EC50) psu.edunih.gov. Despite this, the substantial amounts of its precursor, CTAP-III, released from activated platelets (serum concentrations around 10-6 M), suggest that NAP-2 can still serve as a significant attractant at sites of injury nih.gov.
Furthermore, NAP-2 plays a critical role in "directed intravascular migration," a distinct leukocyte recruitment mechanism specifically mediated by platelet thrombi. Platelet-derived NAP-2 (also known as CXCL7) forms a chemotactic gradient within the thrombus body, guiding leukocytes, including neutrophils, to sites of vascular injury nih.govashpublications.orgnih.gov. Pharmacological blockade of CXCR1/2 or genetic deletion of NAP-2 has been shown to significantly reduce leukocyte shape change and migration within thrombi, underscoring its importance in this process nih.govnih.gov.
| Chemokine/Mediator | Receptor(s) Involved | Chemotactic Optima | Relative Potency (vs. NAP-1) |
| NAP-2 | CXCR1, CXCR2 | Two distinct | ~100x less potent (EC50) |
| IL-8 | CXCR1, CXCR2 | One (low conc.) | High |
| C5a | - | One | High |
Beyond chemotaxis, NAP-2 is a potent inducer of neutrophil degranulation, leading to the release of various inflammatory mediators and degradative enzymes thermofisher.comresearchgate.net. These include serine proteases (such as elastase) and lysozymes, which are stored in neutrophil granules and contribute to tissue remodeling and pathogen clearance at inflammatory sites researchgate.netrupress.orgnih.gov.
NAP-2 has been shown to induce elastase release and a rise in cytosolic free Ca2+ in neutrophils at concentrations ranging from 0.3 to 100 nM rupress.org. While NAP-2 is effective in inducing exocytosis, some studies indicate it may be half as potent as other neutrophil-activating factors like NAP-1 in this regard, yet it maintains comparable activity in other responses rupress.org. A novel molecular variant of NAP-2, truncated at its C-terminus, has demonstrated even higher biological activity, approximately four-fold greater than authentic NAP-2 in inducing degranulation, suggesting that proteolytic modification can regulate its activity nih.gov.
Interestingly, NAP-2 exhibits selective desensitization effects on other neutrophil functions. For instance, NAP-2 can desensitize degranulation of neutrophils in response to platelet-activating factor (PAF), but it does not affect PAF-induced neutrophil chemotaxis. This suggests a mechanism where NAP-2 may limit PAF-dependent vascular tissue damage by preventing excessive degranulation while still allowing neutrophils to migrate to the inflamed tissue nih.gov.
NAP-2 also stimulates the oxidative burst in neutrophils, leading to the production of reactive oxygen species (ROS) ashpublications.orgrupress.org. This process is a critical component of the neutrophil's antimicrobial defense mechanism, where ROS (e.g., superoxide (B77818) anions, hydrogen peroxide) are generated to kill invading pathogens. The stimulation of oxidative burst by NAP-2 is part of its broad activating profile on neutrophils, complementing its chemotactic and degranulation-inducing properties to mount a comprehensive inflammatory response rupress.org.
NAP-2 influences the expression of adhesion molecules on the surface of neutrophils, which is crucial for their attachment to endothelial cells and subsequent extravasation into inflamed tissues rupress.orgbiolegend.com. By modulating these adhesion molecules, NAP-2 contributes to the firm adherence of leukocytes to the vascular endothelium, a prerequisite for transendothelial migration. This role in adhesion molecule expression ensures that neutrophils can effectively dock at the sites of inflammation before initiating their migratory phase, thereby facilitating their targeted delivery to sites requiring immune surveillance and pathogen eradication.
Interaction with Other Immune Cells and Endothelial Cells
Beyond its direct effects on neutrophils, NAP-2 interacts with other immune cells and endothelial cells, contributing to the broader inflammatory cascade and leukocyte trafficking.
NAP-2 significantly promotes leukocyte adhesion and transendothelial migration thermofisher.comresearchgate.netrupress.orgbiolegend.com. This function is vital for the inflammatory process, enabling circulating leukocytes to cross the endothelial barrier and infiltrate tissues where inflammation or infection is present. As discussed, NAP-2 achieves this by stimulating neutrophil adhesion to activated endothelial cells and regulating adhesion molecule expression biolegend.com. In vitro studies have specifically demonstrated that platelet-derived NAP-2 (CXCL7) and its CXCR1/2 receptor play a major role in regulating leukocyte polarization and motility, which are essential for directed intravascular migration through platelet thrombi nih.govashpublications.org. This indicates that NAP-2 not only attracts neutrophils but also facilitates their ability to adhere to and traverse vascular barriers, thereby integrating into the inflammatory microenvironment nih.govnih.gov.
Interactions with Platelets in Leukocyte Recruitment and Function
The interaction of platelet-derived NAP-2 with its primary receptors, CXCR1 and CXCR2, on neutrophils is critical for modulating platelet-neutrophil interactions oup.comahajournals.orgnih.gov. NAP-2 has a higher affinity for CXCR2 than for CXCR1, enabling it to attract neutrophils over a broad range of concentrations ahajournals.org. Studies have shown that NAP-2 can induce neutrophil adhesion to human umbilical vein endothelial cell (HUVEC) monolayers and promote neutrophil transendothelial migration at nanomolar concentrations ahajournals.orgresearchgate.net.
Furthermore, platelet thrombi can mediate a distinct process of leukocyte recruitment, termed "directed intravascular migration," where platelet-derived NAP-2 forms a chemotactic gradient within the thrombus, guiding leukocytes to sites of vascular injury nih.gov. Pharmacological blockade of CXCR1/2 or genetic deletion of NAP-2 significantly reduces leukocyte shape change and migration within thrombi nih.gov. Platelets also stimulate adhesion-molecule-dependent signaling in neutrophils and endothelial cells and secrete soluble factors, including NAP-2, which promote neutrophil adhesion babraham.ac.uk. For instance, platelet P-selectin binding to PSGL-1 on neutrophils initiates signaling cascades that activate neutrophil β2-integrins (LFA-1 and Mac-1), crucial for stable adhesion oup.combabraham.ac.ukresearchgate.netnih.gov.
Table 1 summarizes key aspects of NAP-2's interactions with platelets in leukocyte recruitment and function.
Table 1: NAP-2 Interactions in Leukocyte Recruitment and Function
| Factor/Mechanism | Role in Leukocyte Recruitment/Function | Receptor/Pathway | References |
| Platelet-derived NAP-2 | Potent neutrophil chemoattractant and activator; induces neutrophil adhesion and transendothelial migration. | CXCR1, CXCR2 | oup.comresearchgate.netahajournals.orgnih.govresearchgate.net |
| Platelet α-granules | Source of NAP-2 upon activation. | - | ahajournals.orgbabraham.ac.uk |
| Chemotactic gradient formation | Guides leukocytes to vascular injury sites within thrombi. | CXCR1, CXCR2 | nih.gov |
| Platelet P-selectin / Neutrophil PSGL-1 interaction | Initiates signaling for neutrophil β2-integrin activation (LFA-1, Mac-1) and stable adhesion. | PSGL-1, β2-integrins | oup.combabraham.ac.ukresearchgate.net |
| Platelet-neutrophil complex formation | Necessary for transcellular transport of metabolites and bolstering TxA2 production during immune response. | - | nih.gov |
Activation of Endothelial Cells and Induction of Adhesion Molecules/Chemokines
NAP-2 plays a role in activating endothelial cells, leading to the upregulation of adhesion molecules and the induction of chemokines, which are crucial steps in the recruitment and activation of leukocytes into inflamed or atherosclerotic lesions jacc.orgnih.gov. In vitro studies have demonstrated that both recombinant NAP-2 and platelet-derived NAP-2 significantly increase the protein levels of E-selectin and VCAM-1 in human umbilical vein endothelial cells (HUVECs) jacc.org. Concomitantly, NAP-2 strongly induces the release of chemokines such as MCP-1 and IL-8 from these endothelial cells jacc.org.
The effects of NAP-2 on endothelial cells are mediated, in part, through its interaction with CXCR1 and CXCR2 jacc.org. Neutralizing antibodies against these receptors have been shown to attenuate NAP-2-induced increases in IL-8 levels, indicating the involvement of both receptors in this process jacc.org. This ability of NAP-2 to promote endothelial cell activation and the expression of adhesion molecules and chemokines contributes to the inflammatory responses observed in conditions like acute coronary syndromes and atherogenesis jacc.org.
Role in Neutrophil Extracellular Trap (NET) Formation Mechanisms
Neutrophil Extracellular Traps (NETs) are web-like structures composed of extracellular DNA filaments associated with histones, myeloperoxidase (MPO), and proteolytic enzymes, which trap and degrade pathogens mdpi.comnih.govgenome.jpfrontiersin.org. NAP-2 is implicated in the induction of NET formation, a process also known as NETosis mdpi.comviamedica.pl.
CXCL7 (the precursor to NAP-2), released by platelets, is a pro-inflammatory cytokine that undergoes proteolytic transformation into NAP-2 by neutrophils mdpi.com. This NAP-2 then acts as a chemotactic activator of neutrophils, primarily through CXCR1 and CXCR2 receptors mdpi.com. It has been demonstrated that the induction of NETs by CXCL7/NAP-2 is dependent on the activation of neutrophil NADPH oxidase 2 (NOX2) mdpi.comgenome.jpviamedica.pl. NOX2 generates reactive oxygen species (ROS), which are crucial for the "suicidal" NETosis pathway that involves chromatin decondensation and plasma membrane rupture mdpi.comgenome.jpviamedica.pl.
Platelets are known to contribute to NET formation, and their activation can lead to the release of NAP-2, which further stimulates neutrophil activation and subsequent NETosis mdpi.comnih.govfrontiersin.org. Elevated levels of NAP-2 have been correlated with increased neutrophil counts and NET formation in conditions such as acute ischemic stroke, highlighting its pathological role in these processes viamedica.pl.
Angiogenesis and Vascular Biology
Induction of Endothelial Cell Proliferation and Chemotaxis
Promotion of New Blood Vessel Formation in Experimental Models
Regulation of Mesenchymal Stem/Stromal Cell Recruitment
NAP-2 also plays a role in the regulation of Mesenchymal Stem/Stromal Cell (MSC) recruitment nih.govstemcell.comnih.gov. MSCs are multipotent cells that are recruited to sites of injury or tumors in response to various signals, including chemokines, cytokines, and growth factors oncotarget.commdpi.com.
Studies have shown that NAP-2 (CXCL7) secreted by human natural killer (NK) cells can stimulate the migration of bone marrow MSCs nih.govstemcell.comnih.gov. This recruitment is mediated through the interaction of NAP-2 with its receptor CXCR2 on the MSCs nih.govstemcell.com. Inhibition of CXCR2 with specific antagonists has been observed to abolish NK cell-mediated MSC recruitment nih.govstemcell.com. This capacity of NAP-2 to promote MSC migration suggests a role for this chemokine, and NK cells as a source of it, in tissue repair and regeneration processes nih.govstemcell.comnih.gov.
Table 2 provides details on the role of NAP-2 in MSC recruitment.
Table 2: NAP-2 Regulation of Mesenchymal Stem/Stromal Cell Recruitment
| Factor/Mechanism | Role in MSC Recruitment | Receptor/Pathway | References |
| NAP-2 (CXCL7) | Promotes migration of bone marrow MSCs. | CXCR2 | nih.govstemcell.comnih.gov |
| Human NK Cells | Source of secreted NAP-2. | - | nih.govstemcell.comnih.gov |
| CXCR2 antagonism | Abolishes NK cell-mediated MSC recruitment. | CXCR2 | nih.govstemcell.com |
Involvement in Pathophysiological Processes: Mechanistic Insights
Inflammation Pathogenesis and Resolution
NAP-2 is a key mediator in the initiation and propagation of inflammatory responses. Its ability to recruit and activate neutrophils at sites of injury or infection is fundamental to the acute inflammatory process. However, dysregulated or persistent NAP-2 activity can contribute to the development of chronic inflammatory conditions.
In acute inflammation, the rapid release of NAP-2 precursors from activated platelets and their subsequent cleavage into active NAP-2 serves as an immediate signal for neutrophil recruitment. nih.govnih.gov This process is crucial for the early stages of wound healing and host defense. nih.gov NAP-2 induces a range of neutrophil effector functions, including chemotaxis, degranulation, and the production of reactive oxygen species, which are essential for eliminating pathogens and cellular debris. ashpublications.orgmdpi.com The activation of neutrophils by NAP-2 is concentration-dependent and mediated through its interaction with the chemokine receptors CXCR1 and CXCR2. ashpublications.orgnih.gov
However, the sustained presence of NAP-2 can lead to chronic inflammation. Elevated levels of NAP-2 have been observed in several chronic inflammatory and autoimmune diseases. nih.govmdpi.com In these conditions, the continuous recruitment and activation of neutrophils by NAP-2 can lead to tissue damage and perpetuate the inflammatory state. mdpi.com For instance, in coronary artery disease, NAP-2 is implicated in promoting inflammatory responses within atherosclerotic plaques, potentially leading to plaque rupture and acute coronary syndromes. nih.gov Similarly, in ulcerative colitis, a chronic inflammatory bowel disease, the CXCR1/CXCR2 axis, through which NAP-2 signals, is involved in neutrophil-mediated inflammation. frontiersin.org
| Aspect of Inflammation | Key Finding | Implication | Primary Receptor(s) Involved |
|---|---|---|---|
| Acute Inflammation | Rapid generation from platelet-derived precursors (CTAP-III, PBP) upon platelet activation. nih.govnih.gov | Immediate recruitment of neutrophils to sites of injury or infection. | CXCR1 and CXCR2 ashpublications.orgnih.gov |
| Neutrophil Activation | Induces chemotaxis, degranulation, and production of reactive oxygen species. ashpublications.orgmdpi.com | Essential for pathogen clearance and removal of cellular debris. | CXCR1 and CXCR2 ashpublications.orgnih.gov |
| Chronic Inflammation | Elevated levels are found in conditions like coronary artery disease and ulcerative colitis. nih.govnih.govfrontiersin.org | Contributes to sustained neutrophil recruitment and tissue damage, perpetuating inflammation. | CXCR1 and CXCR2 frontiersin.org |
| Plaque Destabilization | Promotes inflammatory responses within atherosclerotic plaques. nih.gov | May contribute to plaque rupture and acute coronary events. | CXCR2 nih.gov |
NAP-2 plays a significant role in establishing and maintaining both local and systemic inflammatory loops through positive feedback mechanisms. At a local level, the initial release of small amounts of NAP-2 from platelets can activate neutrophils. nih.gov These activated neutrophils, in turn, release proteases such as cathepsin G, which can cleave more of the platelet-derived precursor, CTAP-III, into its active form, NAP-2. nih.govnih.gov This creates a positive feedback loop that amplifies the recruitment of neutrophils to the site of inflammation, sustaining the local inflammatory response.
Systemically, the presence of elevated NAP-2 levels in various chronic inflammatory diseases suggests its contribution to a persistent state of inflammation. nih.govfrontiersin.org This systemic inflammation can then predispose various tissues to a pro-inflammatory state. nih.gov This interplay between local tissue injury and systemic inflammation can create a vicious cycle, where local inflammation contributes to systemic inflammation, which in turn can exacerbate local tissue responses. frontiersin.orgmdpi.com The sustained activation of the immune system, partly driven by chemokines like NAP-2, is a hallmark of many chronic diseases. por-journal.com
Thrombosis and Vascular Injury Mechanisms
The involvement of NAP-2 in thrombosis is intrinsically linked to its role in inflammation, a concept often referred to as "thromboinflammation." mdpi.com By mediating the recruitment and activation of neutrophils at sites of vascular injury and within thrombi, NAP-2 is a key player in the crosstalk between the coagulation and immune systems.
Following vascular injury, platelets are rapidly activated and aggregate at the site of damage, forming a primary hemostatic plug. These activated platelets release the precursors of NAP-2, which are then proteolytically cleaved to generate the active chemokine. nih.govnih.gov NAP-2 then acts as a potent chemoattractant, recruiting neutrophils to the nascent thrombus. scispace.com The interaction between platelets and neutrophils is a critical step in thrombus formation and stabilization. Neutrophils can contribute to thrombosis through various mechanisms, including the release of neutrophil extracellular traps (NETs), which provide a scaffold for thrombus growth. mdpi.com
| Process | Role of NAP-2 | Mechanism | Supporting Evidence |
|---|---|---|---|
| Neutrophil Recruitment to Thrombus | Orchestrates the recruitment of neutrophils to the site of thrombus formation. | Released from activated platelets, it acts as a potent chemoattractant for neutrophils. scispace.com | Studies showing NAP-2's ability to induce neutrophil chemotaxis. rupress.org |
| Chemotactic Gradient Formation | Forms a chemotactic gradient within the thrombus. | Guides neutrophils to the site of vascular injury within the thrombus body. nih.gov | Mouse models demonstrating NAP-2 gradients in thrombi. nih.gov |
| Ischemia-Reperfusion Injury | Contributes to tissue damage following ischemia-reperfusion. | Mediates the recruitment and activation of neutrophils, which release damaging substances. nih.govoup.com | Elevated NAP-2 levels observed in patients with acute ischemic stroke. nih.gov |
Research has shown that NAP-2 forms a chemotactic gradient within the body of a thrombus. nih.gov This gradient is crucial for guiding neutrophils to the precise site of vascular injury. The differential engagement of CXCR1 and CXCR2 by varying concentrations of NAP-2 may play a role in this directed migration. At lower concentrations, likely found at the periphery of the thrombus, NAP-2 preferentially signals through CXCR2 to attract neutrophils. As neutrophils migrate closer to the core of the thrombus, where NAP-2 concentrations are higher, signaling may shift to involve CXCR1, facilitating further migration and activation. ashpublications.org This precise guidance system ensures that the potent inflammatory and pro-thrombotic functions of neutrophils are localized to where they are most needed for hemostasis, but also where they can contribute to pathological thrombosis.
Ischemia-reperfusion (I/R) injury is a complex pathological process that occurs when blood flow is restored to a tissue after a period of ischemia. This process is characterized by a robust inflammatory response, in which neutrophils play a central and detrimental role. nih.govoup.com NAP-2 is significantly implicated in the mechanisms of I/R injury. During ischemia and subsequent reperfusion, endothelial cell activation and platelet aggregation lead to the local generation of NAP-2. This, in turn, triggers the recruitment and activation of neutrophils in the affected tissue. physiology.org Activated neutrophils contribute to tissue damage by releasing reactive oxygen species, proteolytic enzymes, and pro-inflammatory mediators. nih.gov The significance of NAP-2 in this context is highlighted by studies on patients with acute ischemic stroke, where elevated levels of NAP-2 have been associated with cerebral ischemia and neutrophil activation. nih.gov
Atherosclerosis Progression
Neutrophil-activating peptide 2 (NAP-2), also known as CXCL7, is increasingly recognized for its significant role in the progression of atherosclerosis, a chronic inflammatory disease of the arteries. Its involvement spans from initiating inflammatory cascades within plaques to promoting the activation of key cellular players in the vascular wall.
Induction of Inflammatory Responses within Atherosclerotic Plaques
NAP-2 is a potent mediator of inflammation within the atherosclerotic plaque microenvironment. Studies have shown that plasma levels of NAP-2 are markedly elevated in patients with stable and, particularly, unstable angina compared to healthy individuals. nih.gov This chemokine is found within atherosclerotic plaques, specifically in macrophages and smooth muscle cells, as well as in monocytes and platelets of coronary thrombi. nih.gov The presence of NAP-2 within the plaque suggests its potential to drive inflammatory processes that can lead to plaque destabilization and rupture. nih.gov
The inflammatory cascade in atherosclerosis is a complex process involving various immune cells and mediators. Neutrophils, a key component of the innate immune system, are implicated in different stages of atherosclerosis, from initiation to the destabilization of plaques. jst.go.jp These cells can release a variety of potent inflammatory mediators, including proteases and reactive oxygen species, which contribute to the degradation of the extracellular matrix and further amplify the inflammatory response. ahajournals.org Cholesterol crystals, a hallmark of atherosclerotic lesions, can activate the NLRP3 inflammasome, which in turn drives neutrophil infiltration into the plaques. jst.go.jp Once present, these neutrophils can undergo a specialized form of cell death called NETosis, releasing neutrophil extracellular traps (NETs) that further intensify the inflammasome-mediated inflammatory response. jst.go.jp NAP-2, through its chemotactic properties for neutrophils, likely plays a crucial role in recruiting these cells to the developing plaque, thereby perpetuating this cycle of inflammation.
Promotion of Leukocyte and Endothelial Cell Activation in Vascular Walls
NAP-2 significantly contributes to the progression of atherosclerosis by activating both leukocytes and the endothelial cells that line the vascular walls. This activation is a critical step in the recruitment of inflammatory cells from the bloodstream into the arterial intima, a key event in atherogenesis. nih.govmdpi.com
In vitro studies have demonstrated that both recombinant and platelet-derived NAP-2 can increase the expression of adhesion molecules and other chemokines in endothelial cells. nih.gov This upregulation of adhesion molecules, such as ICAM-1 and VCAM-1, facilitates the initial attachment, rolling, and firm adhesion of leukocytes to the endothelium. nih.govahajournals.orgnih.gov The process begins with the capture and rolling of leukocytes, which is followed by their firm arrest on the vessel wall, a step that requires the activation of leukocyte integrins by chemokines. ahajournals.orgnih.gov Once adhered, leukocytes can crawl along the endothelial surface to find optimal sites for transmigration into the subendothelial space. nih.gov By promoting the expression of these critical adhesion and signaling molecules, NAP-2 acts as a key driver of this multi-step recruitment cascade, ultimately leading to the accumulation of inflammatory cells within the atherosclerotic plaque. nih.gov
Roles in Cancer Biology (Tumor Microenvironment)
Within the complex landscape of the tumor microenvironment, Neutrophil-activating peptide 2 (NAP-2/CXCL7) has emerged as a significant contributor to cancer progression. It influences multiple facets of tumor biology, from direct effects on cancer cells to the modulation of the surrounding stromal components.
Contribution to Tumor Growth, Survival, Invasion, and Metastasis
Similarly, in cholangiocarcinoma, increased CXCL7 expression is significantly associated with advanced disease progression and poor prognosis. spandidos-publications.com Studies have shown that CXCL7 promotes the proliferation and invasion of cholangiocarcinoma cells. spandidos-publications.com The peptide can regulate tumor cell proliferation and migration through various pathways, including the PI3K/AKT/mTOR signaling pathway. frontiersin.org This signaling cascade is a central regulator of cell growth, survival, and metabolism, and its activation by CXCL7 provides a direct mechanism for promoting tumorigenesis. Furthermore, neutrophils, which are recruited and activated by chemokines like CXCL7, can support tumor cell survival and metastasis through the release of factors like reactive oxygen species and proteases. escholarship.orgfrontiersin.org
| Cancer Type | Observed Effects of NAP-2/CXCL7 | Associated Mechanisms | Clinical Correlation |
|---|---|---|---|
| Breast Cancer | Promotes migration, invasion, and metastasis. nih.govnih.gov | Activation of FAK signaling, increased MMP13 expression. nih.gov | High expression correlates with disease progression and poor overall survival. nih.gov |
| Cholangiocarcinoma | Promotes cell proliferation and invasion. spandidos-publications.com | Activation of the PI3K/AKT/mTOR signaling pathway. frontiersin.org | Increased expression is associated with advanced progression and poor prognosis. spandidos-publications.com |
| Renal Cell Carcinoma | Promotes tumor growth. spandidos-publications.comnih.gov | Not specified in provided context. | Not specified in provided context. |
| Colorectal Cancer | Overexpression in liver metastases. spandidos-publications.com | Not specified in provided context. | Correlated with shorter disease-free and overall survival. spandidos-publications.com |
Angiogenesis in Tumorigenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and survival, and NAP-2/CXCL7 plays a proangiogenic role. frontiersin.org Neutrophils, recruited to the tumor site, are a major source of pro-angiogenic factors, including vascular endothelial growth factor (VEGF) and matrix metalloproteinase-9 (MMP-9). escholarship.orgnih.govencyclopedia.pubnih.gov MMP-9 can degrade the extracellular matrix, which releases sequestered growth factors like VEGF, making them available to stimulate endothelial cells. nih.govresearchgate.net
CXCL7 can directly induce tumor angiogenesis through the activation of the PI3K/AKT/mTOR pathway in endothelial cells. frontiersin.org This signaling activation promotes the proliferation and migration of endothelial cells, which are essential steps in the formation of new blood vessels. nih.govresearchgate.net The creation of a vascular network within the tumor provides it with the necessary oxygen and nutrients to sustain its growth and facilitates the metastatic spread of cancer cells to distant sites. encyclopedia.pub
Modulation of Host Defense against Microorganisms (Mechanistic Aspects of Antimicrobial Activity)
Beyond its role in inflammation and cancer, Neutrophil-activating peptide 2 is an integral component of the innate immune system's host defense against invading microorganisms. spandidos-publications.comnih.govyoutube.com As an antimicrobial peptide (AMP), it contributes to the body's first line of defense. nih.gov
The antimicrobial mechanisms of peptides like NAP-2 are multifaceted. A primary mode of action for many AMPs is the disruption of microbial cell membranes. Cationic AMPs are attracted to the negatively charged components of bacterial cell walls and membranes. mdpi.com Upon binding, they can permeabilize the membrane, leading to the efflux of intracellular contents and ultimately cell death. nih.gov Some peptides can form pores or channels in the membrane, while others may disrupt the lipid bilayer in a more detergent-like manner. mdpi.com
In addition to direct membrane disruption, some AMPs can translocate across the microbial membrane and act on intracellular targets. nih.govnih.gov These intracellular mechanisms can include the inhibition of nucleic acid synthesis, protein synthesis, or the function of essential enzymes. nih.gov For example, certain peptides can interfere with cell wall biosynthesis, further compromising the structural integrity of the bacterium. mdpi.com Furthermore, AMPs can modulate the host's own immune response to enhance microbial clearance. They can act as chemoattractants for other immune cells, like neutrophils and macrophages, and can activate these cells to enhance their phagocytic and killing capabilities. nih.gov
| Pathophysiological Process | Mechanism of Action | Key Cellular Effects |
|---|---|---|
| Atherosclerosis Progression | Induces inflammatory responses within plaques; Promotes leukocyte and endothelial cell activation. nih.gov | Recruitment of neutrophils and monocytes; Upregulation of endothelial adhesion molecules (ICAM-1, VCAM-1). nih.govnih.gov |
| Cancer Biology | Promotes tumor growth, survival, invasion, and metastasis; Stimulates angiogenesis. frontiersin.orgspandidos-publications.comnih.govnih.gov | Activation of PI3K/AKT/mTOR and FAK signaling pathways in cancer cells; frontiersin.orgnih.gov Proliferation and migration of endothelial cells. frontiersin.org |
| Host Defense | Direct antimicrobial activity; Immunomodulation. nih.govnih.gov | Disruption of microbial cell membranes; Inhibition of intracellular microbial processes; Chemoattraction and activation of immune cells. nih.govmdpi.comnih.gov |
Research Methodologies and Experimental Models in Nap 2 Studies
Recombinant Protein Production and Purification Techniques
Recombinant NAP-2 is frequently produced in bacterial expression systems, most commonly Escherichia coli (E. coli). genscript.commedchemexpress.combt-laboratory.comabeomics.commybiosource.com This system allows for the generation of human recombinant NAP-2, typically as a non-glycosylated polypeptide chain consisting of 70 amino acids with a molecular mass of approximately 7.6 kDa. bt-laboratory.comabeomics.commybiosource.com The expressed protein is then purified using proprietary chromatographic techniques, including methods like nickel chelate chromatography when a His-tag is used, or other purification methods such as RP-HPLC and SDS-PAGE for purity assessment. abeomics.comprotocols.ionih.gov The resulting recombinant NAP-2 preparations are often lyophilized from sterile solutions containing no additives and should be stored desiccated at low temperatures to maintain stability. genscript.comyeasen.comabeomics.com For long-term storage, the addition of a carrier protein like 0.1% human serum albumin (HSA) or bovine serum albumin (BSA) is recommended to prevent degradation and avoid repeated freeze-thaw cycles. genscript.comyeasen.comabeomics.com Quality control measures for recombinant NAP-2 include analyses by SDS-PAGE and HPLC to ensure purity, often exceeding 97% or 98%, and endotoxin (B1171834) levels are typically kept below 1 EU/µg. genscript.comyeasen.commedchemexpress.combt-laboratory.comabeomics.commybiosource.com
In Vitro Cellular Assays for Functional Analysis
A range of in vitro cellular assays are employed to functionally analyze NAP-2's effects on target cells, primarily neutrophils. These assays provide insights into its chemotactic, degranulating, and adhesion-modulating properties.
Chemotaxis bioassays measure the directed migration of cells in response to a chemical gradient, such as that created by NAP-2. Human peripheral blood neutrophils are a primary cell type used in these assays due to their physiological relevance. genscript.comyeasen.commedchemexpress.combt-laboratory.comnovusbio.com NAP-2 has been shown to chemoattract human peripheral blood neutrophils effectively, with optimal concentrations typically ranging from 1.0 to 10.0 ng/mL. genscript.comyeasen.commedchemexpress.combt-laboratory.comabeomics.comnovusbio.com
Beyond primary cells, transfected cell lines are also utilized to dissect specific receptor-mediated responses. For instance, Jurkat cells stably expressing either CXCR1 (IL-8R1) or CXCR2 (IL-8R2) are used. snmjournals.orgnih.govmolbiolcell.org Studies have demonstrated that Jurkat cells transfected with CXCR2 migrate effectively in response to NAP-2, confirming CXCR2 as a key receptor for NAP-2-induced chemotaxis. nih.govmdpi.com While IL-8 is generally more potent as an attractant for CXCR1-expressing cells, NAP-2 primarily acts through CXCR2. nih.govashpublications.orgpnas.org
Degranulation assays quantify the release of pre-formed mediators from neutrophil granules, such as elastase and lactoferrin, following NAP-2 stimulation. NAP-2 stimulates functions such as lysosomal enzyme degranulation in neutrophils. thermofisher.commedchemexpress.com A variant of NAP-2, truncated at the C-terminus, has been found to possess even higher specific activity in polymorphonuclear neutrophil (PMN) degranulation assays compared to authentic NAP-2. nih.gov
Respiratory burst assays measure the production of reactive oxygen species (ROS), such as superoxide (B77818) anion, by activated neutrophils. NAP-2 induces a rapid and transient rise of cytosolic-free calcium and the respiratory burst in neutrophils. nih.gov However, unlike IL-8 and GRO/MGSA, NAP-2 typically does not induce a respiratory burst in monocytes, indicating its more selective action on neutrophils. nih.gov The respiratory burst in phagocytes is primarily performed by a multicomponent NADPH oxidase. atsjournals.org Methods for measuring respiratory burst often involve incubating white blood cells with dihydrorhodamine 123 (DHR) and stimulating them with agents like Phorbol 12-Myristate 13-Acetate (PMA) or E. coli particles, with rhodamine oxidation being measured by flow cytometry. aruplab.comnih.gov
Cell adhesion assays assess the ability of neutrophils to adhere to endothelial cell monolayers. NAP-2 has been shown to stimulate neutrophil adhesion to activated endothelial cells. biolegend.combabraham.ac.uk These assays often involve culturing endothelial cells (e.g., Human Umbilical Vein Endothelial Cells (HUVECs) or Human Aortic Endothelial Cells (HAECs)) to confluence, activating them with inflammatory stimuli (e.g., TNF-α), and then adding labeled neutrophils. asm.orgpsu.edujove.com Adhesion can be measured under static conditions or flow conditions using flow chambers. asm.orgpsu.edu
Transmigration assays, also known as transendothelial migration assays, evaluate the passage of neutrophils across an endothelial cell barrier. NAP-2 induces transendothelial migration of neutrophils, a crucial step in their recruitment to inflammatory sites. biolegend.combabraham.ac.uk These assays often utilize Transwell inserts where endothelial cells form a monolayer on a porous membrane, and neutrophils are added to the upper chamber with a chemoattractant in the lower chamber. asm.orgpsu.edu
NAP-2's impact on endothelial cells is a critical area of study, as endothelial activation is a prerequisite for leukocyte recruitment. Recombinant and platelet-derived NAP-2 have been shown to increase the expression of adhesion molecules and chemokines in endothelial cells. nih.gov Key markers of endothelial activation examined in response to NAP-2 include E-selectin, ICAM-1 (Intercellular Adhesion Molecule-1), and VCAM-1 (Vascular Cell Adhesion Molecule-1). nih.gov While some studies indicate that platelet factor 4 (PF4), a homologous platelet-specific chemokine, can induce E-selectin expression in human umbilical vein endothelial cells (HUVECs), NAP-2 has been reported to have no effect on E-selectin RNA levels under similar conditions. nih.gov However, other research suggests that activated platelets release factors including NAP-2 that cause further endothelial activation. royalsocietypublishing.org Endothelial cell activation markers, such as ICAM-1 and P/E-selectin, can be measured using flow cytometry. nih.gov
Receptor binding studies aim to identify and characterize the specific receptors to which NAP-2 binds on target cells. NAP-2 primarily binds to CXCR2 (CXC Chemokine Receptor 2), which is expressed on neutrophils and endothelial cells. genscript.comyeasen.commedchemexpress.comashpublications.orgbiolegend.comaai.org It has also been reported to signal through CXCR1 (CXC Chemokine Receptor 1). yeasen.commybiosource.com
Binding assays typically involve using labeled ligands (e.g., ¹²⁵I-labeled chemokines) and assessing their binding to cells expressing the receptors. molbiolcell.orgnih.gov Cross-competition studies are then performed to determine the specificity and relative affinity of NAP-2 for these receptors in the presence of other chemokines. For example, unlabeled NAP-2 can compete with ¹²⁵I-labeled IL-8 for binding to human neutrophils, revealing that about 70% of IL-8 binding sites also bind NAP-2 with high affinity, while 30% are low affinity. nih.gov Studies have shown that IL-8 and NAP-2 have similar affinities for CXCR2, but IL-8 can potently displace NAP-2 from CXCR2 binding, whereas NAP-2 cannot effectively block IL-8 binding to this receptor. ashpublications.org This suggests a functional hierarchy where IL-8 can dominate NAP-2's ability to induce CXCR2 internalization. ashpublications.org These studies are often conducted using receptor-transfected cell lines (e.g., Jurkat cells or HEK 293 cells expressing CXCR1 or CXCR2) to isolate specific receptor interactions. snmjournals.orgnih.govashpublications.org
In Vivo Animal Models for Mechanistic Investigations
In vivo animal models are instrumental in deciphering the complex mechanistic roles of NAP-2 in physiological and pathological processes, particularly concerning inflammation and leukocyte trafficking.
Mouse models of endothelial injury, induced by traumatic or ischemia-reperfusion (IR) events, have been extensively utilized to investigate the role of NAP-2 in leukocyte recruitment ashpublications.orgnih.govnih.gov. In these models, platelet thrombi are demonstrated to initiate a distinct process of leukocyte recruitment known as "directed intravascular migration" ashpublications.orgnih.govnih.gov. Platelet-derived NAP-2 (CXCL7) and its receptor, CXCR1/2, play a major role in regulating leukocyte polarization and motility within these thrombi ashpublications.orgnih.govnih.govashpublications.org.
Research findings indicate the presence of an NAP-2 chemotactic gradient within the thrombus body, which guides leukocytes, primarily neutrophils, to sites of vascular injury ashpublications.orgnih.govnih.govnih.gov. Furthermore, NAP-2 has been shown to rapidly mobilize calcium in human umbilical vein endothelial cells (HUVECs), with a more prolonged effect compared to other mediators like SDF-α ashpublications.org. Endothelial cell activation, evidenced by calcium elevation, can be monitored in vivo during thrombus formation using techniques like intravital microscopy ashpublications.org. Studies in rat models of myocardial ischemia-reperfusion have revealed that reperfusion itself inflicts significant additional damage on endothelial cells and increases vascular permeability, altering capillary wall thickness and cell-cell junctions plos.org.
Key findings from endothelial injury and ischemia-reperfusion models related to NAP-2:
| Model Type | Key Observation | Role of NAP-2 (CXCL7) | Citation |
| Mouse models of Endothelial Injury (Traumatic/IR) | Directed intravascular leukocyte migration through platelet thrombi. | Major role for platelet-derived NAP-2 and CXCR1/2 in regulating leukocyte polarization and motility; forms a chemotactic gradient. | ashpublications.orgnih.govnih.govashpublications.org |
| In vitro HUVEC activation | Rapid and prolonged intracellular calcium mobilization. | NAP-2 at 10 ng/mL induced a 4-fold longer rise in intracellular calcium compared to IL-6, IL-8, or MCP-1. | ashpublications.org |
| Rat models of Myocardial I/R | Ischemia for 30 minutes followed by 60 minutes reperfusion induces massive microvascular injury, thinning capillary walls, and loss of cell-cell junctions. | Contributes to the complex interplay of inflammatory mediators and cellular interactions during reperfusion injury. | plos.org |
Genetic knockout models, particularly NAP-2-deficient (NAP-2⁻/⁻) mice, have been employed to investigate the importance of NAP-2 in promoting leukocyte migration through thrombi ashpublications.orgnih.govnih.govashpublications.org. Studies using these models have demonstrated that genetic deletion of NAP-2 markedly reduces leukocyte shape change and intrathrombus migration ashpublications.orgnih.govnih.govashpublications.org.
Despite the significant impact on leukocyte migration, NAP-2⁻/⁻ mice are generally healthy, fertile, and exhibit normal full blood counts, as well as normal flow cytometric analysis of platelet receptor levels and activation markers. No apparent hemostatic defect has been observed following surgical intervention in these models ashpublications.org. While other platelet CXCR1/2 ligands like CXCL1 and CXCL5 may contribute, NAP-2 is considered the major platelet chemokine promoting directed intravascular leukocyte migration due to its abundance and dominant role in inducing neutrophil shape change and motility in vitro nih.gov.
Intravital microscopy is a powerful technique for visualizing leukocyte trafficking in live animals, providing real-time insights into cellular behaviors within microvessels ashpublications.orgresearchgate.netfrontiersin.orgnih.gov. This method has been applied to study platelet and leukocyte adhesion in various microcirculatory beds, such as mesenteric veins and bowel microvasculature, following traumatic or ischemia-reperfusion injury ashpublications.org.
By utilizing intravital microscopy, researchers have directly observed the distinct leukocyte recruitment mechanism mediated by platelet thrombi, where NAP-2 plays a central role in guiding leukocytes to sites of vascular injury ashpublications.org. The technique allows for monitoring endothelial cell activation, including calcium elevation, which precedes platelet detection in developing thrombi in laser-induced thrombosis models ashpublications.org. Furthermore, two-photon intravital microscopy has enabled the visualization of neutrophil trafficking at baseline and during inflammation in the beating heart, demonstrating recruitment, extravasation, and infiltration into the myocardium during ischemia-reperfusion injury nih.gov.
Structural Biology Techniques
Structural biology techniques are essential for understanding the three-dimensional architecture of NAP-2 and its interactions with other molecules, providing a molecular basis for its biological functions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining the solution structure and dynamics of NAP-2, particularly in understanding its functional active state and interactions with receptors and other molecules nih.govnih.govnih.govresearchgate.net. While NAP-2 is known to exist as a homodimer in high concentrations and can form tetramers, it is functionally active as a monomer nih.govnih.gov. NMR studies, often conducted in cosolvents like 2-chloroethanol (B45725) to dissociate oligomers, have characterized the monomeric solution structure and backbone dynamics of NAP-2 nih.govresearchgate.net.
NMR has been extensively used to study the binding interactions of the NAP-2 monomer with its receptor, CXCR2, specifically with its N-terminal domain (CXCR2Nd), which serves as a critical docking site nih.govresearchgate.net. These studies revealed that CXCR2Nd binds to a hydrophobic groove on NAP-2, with ionic interactions also playing a role nih.govresearchgate.net. Similarly, NMR has investigated the binding of NAP-2 to glycosaminoglycans (GAGs) like heparin, identifying a set of contiguous basic residues involved in ionic interactions nih.govresearchgate.net. NMR relaxation studies have also shed light on the flexibility of the protein backbone in NAP-2 and related chemokines researchgate.netresearchgate.net. Compared to X-ray crystallography, solution-state NMR is generally restricted to studying relatively smaller molecules wikipedia.org.
Key aspects of NAP-2 structural analysis by NMR:
| Aspect | Finding/Application | Citation |
| Solution Structure and Dynamics | Revealed that NAP-2, despite forming dimers/tetramers at high concentrations, is functionally active as a monomer; determined its overall fold (N-terminal region, two disulfide bonds, β-sheet, α-helix) and backbone dynamics. Often used 2-chloroethanol to promote monomeric form. | nih.govresearchgate.net |
| Ligand-Receptor Interactions | Characterized binding of NAP-2 monomer to CXCR2 N-terminal domain (CXCR2Nd), showing binding to a hydrophobic groove with ionic interactions. Also studied binding to glycosaminoglycan heparin, identifying basic residue involvement. | nih.govresearchgate.net |
| Structure-Function Comparison | Compared structure and dynamics of NAP-2 and thrombocidin-1 (TC-1) to rationalize differences in antimicrobial activity, despite similar overall structures. | nih.govnih.gov |
X-ray crystallography is a powerful experimental science used to determine the atomic and molecular structure of crystals, providing a three-dimensional picture of electron density and atomic positions wikipedia.org. The structure of CXCL7 (NAP-2) was initially solved as a tetramer by X-ray crystallography (e.g., PDB ID 1NAP) nih.govnih.govcharlotte.edu. It is common for crystallography to resolve higher oligomeric states due to the high protein concentrations required for crystallization nih.govfrontiersin.org.
The general structural fold of CXC chemokines, including CXCL7, determined by X-ray crystallography, consists of a three-stranded anti-parallel β-sheet that terminates in a C-terminal α-helix oup.commdpi.com. This conserved structural motif allows for comparisons between NAP-2 and other related chemokines like CXCL1, CXCL8, CXCL10, and CXCL14, which have also had their structures solved by X-ray crystallography as monomers or dimers oup.commdpi.com. These studies on related chemokines provide valuable insights into the common structural principles underlying chemokine function, including receptor binding and oligomerization oup.commdpi.com. X-ray crystallography has also been used to characterize the epitope and structural basis for binding of antibodies to CXCL7 (NAP-2), providing detailed molecular interaction data (e.g., PDB ID 6WZL) rcsb.org.
Key aspects of NAP-2 and related chemokine structural analysis by X-ray Crystallography:
| Aspect | Finding/Application | Citation |
| Initial Structure Determination | The structure of CXCL7 (NAP-2) was first solved by X-ray crystallography, revealing it as a tetramer. | nih.govnih.govcharlotte.edu |
| Oligomeric State Bias | Crystallography tends to capture higher oligomeric states due to the high protein concentrations needed for crystallization. | nih.govfrontiersin.org |
| General Chemokine Fold | Conserved structural motif of CXC chemokines (including CXCL7) includes a three-stranded anti-parallel β-sheet and a C-terminal α-helix. | oup.commdpi.com |
| Applicable Insights | Studies on related chemokines (e.g., CXCL1, CXCL8, CXCL10, CXCL14) by X-ray crystallography provide general structural principles applicable to NAP-2 due to conserved folds. | oup.commdpi.com |
| Ligand Binding Epitopes | Used to characterize the epitope and structural basis for antibody binding to CXCL7 (NAP-2), providing detailed interaction data. | rcsb.org |
Molecular Biology Approaches (Gene Editing, Silencing for Pathway Elucidation)
Molecular biology techniques, including gene editing and silencing, are instrumental in dissecting the complex signaling pathways influenced by neutrophil-activating peptide 2 (NAP-2/CXCL7). While direct gene editing (e.g., CRISPR/Cas9) of the CXCL7 gene itself is a powerful but less commonly reported specific approach for NAP-2 studies in the provided results, broader applications of these methodologies in chemokine research offer insights into pathway elucidation. CRISPR-Cas9 screening analyses, for instance, are employed to identify hub genes and cytokine pathways that may serve as therapeutic targets, showcasing its utility in broader pathway mapping relevant to chemokines like CXCL7 researchgate.net.
Gene silencing, primarily through methods such as short hairpin RNA (shRNA) or small interfering RNA (siRNA), is a frequently utilized approach to investigate the downstream effects of CXCL7 or its regulatory elements. For example, CXCL7 silencing (shCXCL7) has been employed in cell lines like MDA-MB-231 to assess changes in specific protein expression and to understand its impact on cellular processes nih.gov. Similarly, the silencing of the Multiple Copies in T-cell malignancy 1 (MCT-1) gene (shMCT-1) has been shown to suppress inflammatory response and metastatic signaling transcriptomes in 4T1 cells, impacting pathways such as the IL-6/JAK/STAT3 pathway, which suggests an indirect modulation of chemokine-related inflammation nih.govresearchgate.net. The principle of gene silencing is further evidenced by studies showing that silencing the CXCL12 gene leads to the downregulation of MAPK signaling, thereby elucidating its role in metastatic processes imrpress.com. While primary neutrophils are terminally differentiated and short-lived, making direct siRNA approaches challenging in some contexts, the methodology remains a cornerstone for pathway analysis in more amenable cell types atsjournals.org.
Pathway elucidation through molecular biology often involves analyzing gene expression changes and signaling cascades following genetic manipulations. Pathway enrichment analysis of differential gene expression, for example, has revealed the significant role of chemokine signaling pathways in immunomodulation, with CXCL7 implicated in conditions like acute Graft-Versus-Host Disease (aGVHD) nih.gov. In renal cell carcinoma, CXCL7's engagement with its receptors, CXCR1 and CXCR2, has been shown to stimulate cell proliferation and angiogenesis via the ERK/AKT and Ras/Raf/MAPK signaling cascades, pathways uncovered through detailed molecular studies nih.gov. This highlights how molecular interventions and subsequent pathway analyses contribute to understanding CXCL7's functional roles in various cellular contexts.
Biochemical Analysis of Proteolytic Processing and Post-Translational Modifications
The biological activity and functional diversity of neutrophil-activating peptide 2 (NAP-2/CXCL7) are significantly influenced by its biochemical processing and post-translational modifications (PTMs).
Proteolytic Processing: NAP-2 is not synthesized as a standalone molecule but is generated through the proteolytic cleavage of larger precursor proteins, primarily Platelet Basic Protein (PBP) and Connective Tissue-Activating Peptide III (CTAP-III), both released from activated platelets nih.govnih.govnih.govsnmjournals.org. Monocytes play a crucial role in this process, as their proteases cleave CTAP-III to yield NAP-2 nih.govsnmjournals.org. This highlights the importance of cellular interactions and enzymatic activities in regulating NAP-2 availability.
Research has identified various isoforms of NAP-2 resulting from proteolytic processing. A notable finding is a novel C-terminally truncated variant of NAP-2 that exhibits enhanced biological activity. This variant is truncated by one to three residues at its C-terminus, demonstrating that even subtle proteolytic modifications can significantly impact the molecule's potency in activating polymorphonuclear neutrophils (PMN) nih.gov. Furthermore, in the presence of lipopolysaccharide (LPS), monocyte-conditioned medium can lead to the formation of NAP-2 variants containing 73, 74, or 75 residues nih.gov. Matrix metalloproteinase-9 (MMP-9) has also been identified as an enzyme capable of processing CXCL7 kuleuven.be. This intricate proteolytic cascade ensures the generation of diverse NAP-2 isoforms with potentially varied functions and affinities for their receptors.
Post-Translational Modifications (PTMs): Beyond proteolytic cleavage, NAP-2 (CXCL7) and its interacting receptors undergo various post-translational modifications that regulate their structure, function, and interactions. Ubiquitin-dependent proteolysis of CXCL7 has been noted, and phosphoproteomics analyses in CXCL7 suggest the presence of phosphorylation, indicating a role for these modifications in its regulation figshare.com.
The receptors for CXCL7, particularly CXCR1 and CXCR2, are also subject to PTMs that can influence their affinity for CXCL7. Different sites of tyrosine sulfation on CXCR1 and CXCR2 can alter their binding affinity for CXCL7, highlighting a critical regulatory mechanism at the receptor level mcw.edu. More broadly, in the context of chemokines, other PTMs such as citrullination and nitration/nitrosylation contribute to functional chemokine heterogeneity and can lead to reduced affinity for G protein-coupled receptors (GPCRs), thereby modulating leukocyte migration kuleuven.be.
The comprehensive biochemical analysis of these modifications, often leveraging techniques like mass spectrometry, is essential for understanding the dynamic regulation of NAP-2's biological functions in both health and disease states mdpi.compsu.eduoup.com. These analyses provide insights into how specific modifications can alter protein activity, cellular localization, and interactions with other proteins, offering a deeper understanding of NAP-2's complex roles.
Table 1: Key Proteolytic Processing Events of NAP-2 (CXCL7) and its Isoforms
| Precursor/Molecule | Enzyme/Mechanism | Product/Modification | Effect on Activity/Description | Citation |
| Platelet Basic Protein (PBP) | Proteolytic processing | NAP-2 (CXCL7) | Major component, high potential for PMN activation | nih.govnih.govsnmjournals.org |
| Connective Tissue-Activating Peptide III (CTAP-III) | Monocyte proteases (e.g., PMSF-sensitive proteinases) | NAP-2 (CXCL7) | Generation of the 70-amino acid product from PBP/CTAP-III | nih.govsnmjournals.org |
| NAP-2 (Authentic) | C-terminal proteolytic modification | C-terminally truncated variant (1-3 residues) | ~4-fold higher biological activity in PMN degranulation assay | nih.gov |
| CTAP-III | Monocyte-conditioned medium (with LPS) | NAP-2 variants (73, 74, 75 residues) | Less potent neutrophil-stimulating fraction | nih.gov |
| CXCL7 | Matrix Metalloproteinase-9 (MMP-9) | Processed CXCL7 | Implies regulation of CXCL7 activity/availability by MMP-9 | kuleuven.be |
Table 2: Identified Post-Translational Modifications (PTMs) Related to CXCL7 and its Receptors
| Molecule | Type of PTM | Description/Impact | Method of Analysis (if specified) | Citation |
| CXCL7 | Ubiquitination | Leads to ubiquitin-dependent proteolysis | Implied by "Ubiquitin-dependent proteolysis" | figshare.com |
| CXCL7 | Phosphorylation | Implied by "phosphoproteomics analysis" | Phosphoproteomics analysis | figshare.com |
| CXCR1/CXCR2 | Tyrosine Sulfation | Changes in affinity for CXCL7 | Not specified | mcw.edu |
| Chemokines (General) | Citrullination, Nitration/Nitrosylation | Contributes to functional heterogeneity; can reduce GPCR affinity | Not specified | kuleuven.be |
Future Research Directions and Unresolved Questions
Elucidation of Novel NAP-2 Binding Partners and Receptors
While NAP-2 is known to bind to CXCR-2 and to a lesser extent CXCR-1, the existence and roles of other potential binding partners and receptors remain largely unexplored genscript.comahajournals.org. Research suggests that some bacterial proteins, like Helicobacter pylori Neutrophil-Activating Protein (HP-NAP), may bind to as-yet-unidentified G protein-coupled receptors (GPCRs) in addition to Toll-like receptor 2 (TLR2), implying that other proteins with NAP-like activity might engage novel or orphan receptors oup.comnthu.edu.twdoi.org. Identifying these novel interactions would provide a more complete picture of NAP-2's signaling mechanisms and potential therapeutic targets. Techniques such as affinity purification coupled with mass spectrometry or advanced screening methods using peptide libraries could be employed to discover new interacting molecules and characterize their binding kinetics and downstream signaling pathways umu.senih.gov.
Detailed Understanding of NAP-2's Role in Specific Disease Pathogenesis beyond Current Mechanistic Insights
The involvement of NAP-2 in various inflammatory conditions and diseases like chronic obstructive pulmonary disease (COPD) and hepatocellular carcinoma (HCC) has been observed frontiersin.orgnih.gov. However, a detailed mechanistic understanding of its precise contribution to disease initiation, progression, and resolution is often lacking mdpi.comthno.org. Future research should focus on:
Investigating context-specific roles: How does NAP-2's function differ in acute versus chronic inflammation, or in specific tissue microenvironments?
Exploring novel disease associations: Given its role as a chemokine, NAP-2's involvement in other immune-mediated diseases, autoimmune disorders, and cancer metastasis warrants further exploration ahajournals.org. For example, its presence as a biomarker in hepatitis B-related HCC suggests potential diagnostic and prognostic utility that needs further validation nih.gov.
Deciphering differential functions of NAP-2 precursors: NAP-2 is a proteolytically processed fragment of platelet basic protein (PBP), and other variants like CTAP-III and β-TG also exist genscript.com. Understanding why these precursor forms lack NAP-2 activity and how their processing is regulated in disease states is crucial for therapeutic interventions genscript.com.
Investigation of NAP-2's Regulatory Networks and Cross-Talk with Other Signaling Pathways
Cellular responses are rarely dictated by a single signaling pathway in isolation; rather, they result from complex interactions and cross-talk between multiple networks nih.govoup.com. While NAP-2 is known to activate neutrophils via CXCR2, its intricate regulatory networks and interactions with other signaling cascades require deeper investigation genscript.comoup.com. Key questions include:
Identification of upstream regulators: What factors control NAP-2 production, release, and proteolytic processing in vivo?
Elucidation of downstream effectors and feedback loops: Beyond direct neutrophil activation, what are the full spectrum of cellular responses mediated by NAP-2, and how are these responses fine-tuned by negative or positive feedback loops?
Mapping cross-talk mechanisms: How does NAP-2 signaling integrate with or modulate other critical pathways involved in inflammation, tissue repair, or host defense, such as those involving other chemokines, cytokines, or growth factors? For instance, research indicates that NAP-2 can mediate selective desensitization of platelet-activating factor (PAF)-induced neutrophil degranulation through a mechanism downstream of PAF receptors, highlighting complex cross-talk phenomena nih.gov. Understanding these interactions is critical for developing targeted therapies that account for the dynamic interplay of biological signals nih.govpsu.edu.
Development of Advanced Experimental Tools and Models for NAP-2 Research
Current limitations in experimental methodologies often hinder comprehensive studies of complex biological molecules like NAP-2. Future advancements require:
Improved in vivo models: Development of more physiologically relevant animal models that accurately mimic human disease conditions where NAP-2 plays a role would be invaluable for studying its pathogenesis and testing therapeutic strategies.
High-throughput screening platforms: Creation of novel assays and screening platforms to identify small molecule modulators or neutralizing antibodies specifically targeting NAP-2 or its receptors.
Advanced imaging techniques: Utilizing cutting-edge imaging technologies to visualize NAP-2's distribution, receptor binding, and downstream signaling events in real-time within living cells and tissues umu.seumu.se.
CRISPR/Cas9 and gene editing technologies: Applying gene editing to create specific knockout or knock-in models for NAP-2 or its related receptors to precisely dissect their functions in vitro and in vivo u-tokyo.ac.jp.
Systems Biology Approaches to Map NAP-2's Interactions within Complex Biological Systems
Understanding the holistic impact of NAP-2 necessitates a systems-level perspective, integrating diverse biological data to model its interactions within complex networks u-tokyo.ac.jpfrontiersin.orgfrontiersin.org. This approach would involve:
Multi-omics integration: Combining genomic, transcriptomic, proteomic, and metabolomic data to build comprehensive models of NAP-2's involvement in cellular and physiological processes frontiersin.orgfrontiersin.org. For example, proteomic approaches have already been used to identify NAP-2 as a potential biomarker nih.gov.
Network analysis and interactome mapping: Constructing detailed protein-protein interaction networks and signaling pathway maps to identify key nodes and pathways influenced by NAP-2 pnas.orgresearchgate.netmdpi.cominteractome-atlas.org. This could reveal unexpected connections and therapeutic targets.
Computational modeling and simulation: Developing sophisticated computational models to simulate NAP-2's behavior under various physiological and pathological conditions, predicting outcomes, and guiding experimental design nih.gov.
Single-cell resolution studies: Investigating NAP-2's effects at the single-cell level to understand heterogeneity in cellular responses and identify rare but crucial cell populations or states influenced by NAP-2 nih.gov.
Q & A
Q. What is the molecular origin of NAP-2, and how is it processed from precursor proteins?
NAP-2 is derived from platelet basic protein (PBP) and connective tissue-activating peptide III (CTAP-III) through proteolytic cleavage by monocyte-derived proteases such as cathepsin G and elastase. This processing removes N-terminal residues, generating the mature 70-amino-acid chemokine. Experimental validation involves isolating NAP-2 from platelet supernatants or monocyte cocultures, followed by Edman degradation or mass spectrometry to confirm truncation sites .
Q. How does NAP-2 structurally compare to other ELR+ CXC chemokines like IL-8 (CXCL8) or MGSA (CXCL1)?
NAP-2 shares structural homology with IL-8 and MGSA, particularly in the ELR motif critical for CXCR2 binding. Sequence alignment and X-ray crystallography reveal conserved tertiary folds (e.g., three-stranded β-sheets), but differences in N-terminal residues dictate receptor-binding specificity. Comparative studies use circular dichroism (CD) spectroscopy and receptor competition assays to map functional domains .
Q. What experimental models are suitable for studying NAP-2-induced neutrophil activation?
In vitro models include:
- Calcium flux assays (using Fura-2-loaded neutrophils) to measure intracellular Ca²⁺ mobilization.
- Chemotaxis chambers (Boyden or transwell systems) to quantify migratory responses.
- Respiratory burst assays (lucigenin-enhanced chemiluminescence) to assess NADPH oxidase activation.
Ex vivo models often use human whole blood or isolated neutrophils to preserve physiological receptor expression .
Q. How can researchers ensure reproducibility in quantifying NAP-2 levels across studies?
Key factors include:
- Standardizing pre-analytical variables (e.g., anticoagulant use in blood collection to prevent platelet activation).
- Using validated ELISA kits with antibodies specific for mature NAP-2 (not cross-reactive with PBP/CTAP-III).
- Incorporating technical and biological replicates to account for inter-assay variability (≥3 replicates recommended) .
Advanced Research Questions
Q. How do NAP-2’s monomeric and multimeric states influence its functional activity?
Sedimentation equilibrium ultracentrifugation and NMR studies show NAP-2 exists in a monomer-dimer equilibrium (Kd ~50–100 μM). Monomeric analogs (e.g., Leu-22 methyl-substituted NAP-2) retain full activity in neutrophil elastase release and CXCR2 activation, suggesting monomers are the functional species at physiological concentrations (<1 μM). Multimerization may stabilize storage forms in platelet α-granules .
Q. What mechanisms explain contradictory data on NAP-2’s potency compared to IL-8?
Discrepancies arise from:
- Receptor density : IL-8 binds both CXCR1 and CXCR2, while NAP-2 primarily activates CXCR2.
- Proteolytic heterogeneity : Incomplete processing of PBP/CTAP-III in some preparations generates inactive intermediates.
- Assay conditions : Calcium flux assays (sensitive to low agonist concentrations) vs. chemotaxis (requires higher thresholds). Resolve via side-by-side dose-response comparisons and LC-MS validation of NAP-2 purity .
Q. How does NAP-2 interact with other chemoattractants (e.g., C5a, PAF) in neutrophil signaling cross-talk?
Hierarchical desensitization occurs: pre-treatment with NAP-2 diminishes responses to CXCR2 agonists (e.g., IL-8) but not C5a or PAF. Conversely, PAF reactivates desensitized FPRs via actin cytoskeleton remodeling and phosphatase-dependent pathways. Investigate using flow cytometry (phospho-p38/MAPK) and pharmacological inhibitors (latrunculin A for actin disruption) .
Q. What strategies address discrepancies between in vitro and in vivo NAP-2 activity?
- Animal models : Use CXCR2-knockout mice or intravital microscopy to study neutrophil recruitment in sterile inflammation.
- Protease inhibitors : Co-administer α1-antitrypsin to block NAP-2 degradation in vivo.
- Biomarker profiling : Correlate plasma NAP-2 levels with neutrophil activation markers (CD11b/CD18) in clinical cohorts .
Q. How can structural biology guide the design of NAP-2 inhibitors or analogs?
Rational design leverages:
- Molecular dynamics (MD) simulations : To predict binding interfaces between NAP-2 and CXCR2.
- Peptide phage display : To identify competitive inhibitors (e.g., truncation mutants lacking the ELR motif).
- X-ray crystallography : To resolve complexes with receptor extracellular loops, as demonstrated for IL-8:CXCR1 .
Methodological Considerations
Q. What are the pitfalls in isolating NAP-2 from biological samples, and how can they be mitigated?
Q. How do researchers differentiate NAP-2’s direct effects from indirect cytokine network modulation?
- Neutralizing antibodies : Pre-treat cells with anti-CXCR2 or anti-NAP-2 antibodies to block signaling.
- Transcriptomic profiling : RNA-seq of neutrophils exposed to NAP-2 vs. IL-8 identifies unique downstream targets (e.g., MMP-9 vs. GRO-α) .
Tables
Q. Table 1. Key Functional Assays for NAP-2 Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
